molecular formula C16H25NO B6646029 1-(Benzylamino)-2-cyclohexylpropan-2-ol

1-(Benzylamino)-2-cyclohexylpropan-2-ol

Cat. No. B6646029
M. Wt: 247.38 g/mol
InChI Key: PUXIOFWEEXXYQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzylamino)-2-cyclohexylpropan-2-ol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a chiral molecule that contains both an amine and an alcohol functional group, making it a versatile building block for the synthesis of other compounds. In

Mechanism of Action

The mechanism of action of 1-(Benzylamino)-2-cyclohexylpropan-2-ol is not well understood, but it is believed to interact with various biological targets through hydrogen bonding and other non-covalent interactions. This compound has been shown to exhibit both agonist and antagonist activity at certain receptors, suggesting a complex mechanism of action.
Biochemical and Physiological Effects:
Studies have shown that 1-(Benzylamino)-2-cyclohexylpropan-2-ol can have a range of biochemical and physiological effects, depending on the specific application. For example, this compound has been shown to inhibit the growth of certain cancer cells, suggesting potential anti-cancer properties. Additionally, 1-(Benzylamino)-2-cyclohexylpropan-2-ol has been shown to have analgesic properties, potentially making it useful in the development of new pain medications.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(Benzylamino)-2-cyclohexylpropan-2-ol in lab experiments is its versatility as a building block for the synthesis of other compounds. Additionally, this compound is relatively easy to synthesize using common laboratory techniques. However, one limitation is that the mechanism of action of this compound is not well understood, making it difficult to predict its effects in certain applications.

Future Directions

There are many potential future directions for research involving 1-(Benzylamino)-2-cyclohexylpropan-2-ol. One area of interest is in the development of new pharmaceuticals, as this compound has shown potential in inhibiting the growth of cancer cells and reducing pain. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential applications in other areas, such as asymmetric synthesis and metal-catalyzed reactions.

Synthesis Methods

The synthesis of 1-(Benzylamino)-2-cyclohexylpropan-2-ol can be achieved through a multi-step process. One common method involves the reaction of cyclohexanone with benzylamine in the presence of a reducing agent, such as sodium borohydride, to yield 1-(Benzylamino)cyclohexanol. This intermediate can then be converted to the desired product through a series of reactions, including oxidation and protection of the amine group.

Scientific Research Applications

1-(Benzylamino)-2-cyclohexylpropan-2-ol has been studied for its potential applications in various scientific research fields. One area of interest is in the development of new pharmaceuticals, as this compound can serve as a building block for the synthesis of other compounds with potential therapeutic properties. Additionally, 1-(Benzylamino)-2-cyclohexylpropan-2-ol has been investigated for its potential use as a chiral auxiliary in asymmetric synthesis, as well as a ligand in metal-catalyzed reactions.

properties

IUPAC Name

1-(benzylamino)-2-cyclohexylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-16(18,15-10-6-3-7-11-15)13-17-12-14-8-4-2-5-9-14/h2,4-5,8-9,15,17-18H,3,6-7,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXIOFWEEXXYQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=CC=CC=C1)(C2CCCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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